molecular formula C14H28ClNO B1356218 4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride CAS No. 1051919-42-6

4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride

Cat. No.: B1356218
CAS No.: 1051919-42-6
M. Wt: 261.83 g/mol
InChI Key: KKFZNITZPBIPCG-UHFFFAOYSA-N
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Description

4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride (CAS: 1051919-42-6) is a piperidine derivative with a cyclohexylethoxymethyl substituent at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and research applications.

Properties

IUPAC Name

4-(2-cyclohexylethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO.ClH/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14;/h13-15H,1-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFZNITZPBIPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589431
Record name 4-[(2-Cyclohexylethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051919-42-6
Record name Piperidine, 4-[(2-cyclohexylethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051919-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Cyclohexylethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-cyclohexylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving receptor binding and neurotransmitter activity.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Piperidine derivatives vary significantly based on substituents, which dictate their physicochemical and biological behaviors. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Substituent Type Key Properties
Target Compound (1051919-42-6) Likely C₁₅H₂₈ClNO₂ ~283.86* Cyclohexylethoxymethyl High lipophilicity; solid-state stability
4-(Diphenylmethoxy)piperidine HCl (65214-86-0) C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Melting point: 200–207°C; harmful (acute toxicity)
4-[(2-Chloro-6-fluorophenyl)Methyl]piperidine HCl (1523618-16-7) C₁₂H₁₆Cl₂FN 280.17 Halogenated phenylmethyl Electronegative substituents; potential CNS activity
4-(Methoxymethyl)piperidine HCl (PubChem CID 17218599) C₇H₁₅NO·HCl 173.66 Methoxymethyl Lower molecular weight; increased polarity
Donepezil Hydrochloride Impurity (1034439-57-0) C₂₄H₃₂ClNO₂ 401.97 Dihydroindenyl-dimethoxy Acetylcholinesterase inhibition; solid with odor
2-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl (CEPM) C₁₅H₂₉NO·HCl 283.86 Cyclohexylethoxyethyl Irritant; crystalline powder

*Estimated based on structural similarity to CEPM.

Biological Activity

4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It has attracted interest for its potential biological activities, particularly in the context of receptor binding and neurotransmitter modulation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H27NO·HCl
  • Molecular Weight : 261.84 g/mol
  • IUPAC Name : 4-(2-cyclohexylethoxymethyl)piperidine; hydrochloride

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with 2-cyclohexylethyl chloride in the presence of a base like sodium hydroxide, conducted in an organic solvent such as dichloromethane under reflux conditions. The product is purified through recrystallization from suitable solvents.

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors. It may act as an agonist or antagonist, influencing signaling pathways associated with neurotransmission. Detailed studies on its binding affinity and specificity are crucial for understanding its pharmacological effects.

Receptor Binding Studies

Research indicates that this compound exhibits significant binding affinity to several receptor types, including:

  • μ-opioid receptors : Similar compounds in the fentanyl series have shown high μ-selectivity, suggesting potential analgesic properties .
  • Neuropeptide Y (NPY) receptors : Other piperidine derivatives have been studied for their antagonistic effects on NPY receptors, which are involved in various physiological processes including appetite regulation and anxiety .

Case Studies and Research Findings

  • Analgesic Activity : In a comparative study with other piperidine derivatives, it was found that compounds with structural similarities to this compound displayed varying degrees of analgesic effects in animal models, indicating potential therapeutic applications in pain management .
  • Neurotransmitter Modulation : Studies have demonstrated that this compound can modulate neurotransmitter release, affecting dopaminergic and serotonergic pathways, which may have implications for treating mood disorders and anxiety .
  • Toxicological Assessments : Toxicological evaluations have highlighted that while the compound shows promising biological activity, its safety profile needs thorough investigation to assess potential side effects associated with long-term use.

Comparative Analysis with Similar Compounds

A comparison table below summarizes key differences between this compound and other related compounds:

Compound Nameμ-Receptor AffinityNPY Receptor ActivityAnalgesic Potency
4-[(2-Cyclohexylethoxy)methyl]piperidine HClModerateAntagonistModerate
FentanylHighLowHigh
Neuropeptide Y AntagonistsVariableHighLow

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